N-(4-ethylphenyl)-3,3-dimethylbutanamide
Description
N-(4-ethylphenyl)-3,3-dimethylbutanamide is an organic compound characterized by a 3,3-dimethylbutanamide backbone linked to a 4-ethylphenyl group. Its molecular formula is C₁₄H₂₁NO (MW: 219.32 g/mol), and it belongs to the class of aromatic amides.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-5-11-6-8-12(9-7-11)15-13(16)10-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16) |
InChI Key |
PIWMOIUWSCAZTD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(C)(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Backbone Modifications
- Thioamide vs. Amide: Replacing the amide oxygen with sulfur (e.g., 5T in ) enhances anion transport efficiency due to increased polarizability but reduces thermal stability (decomposition at 278°C vs. >282°C for non-thio analogs) .
- Hydroxy and Hydroxypropyl Substitutions: Panthenol’s additional hydroxyl groups enable hydrogen bonding, enhancing its moisturizing capacity and bioavailability in cosmetic formulations .
Aromatic Substitution Effects
- Electron-Withdrawing Groups : MMV1557817’s trifluorobiphenyl moiety enhances target affinity for malarial enzymes, demonstrating the impact of aromatic electron-deficient regions on bioactivity .
Limitations and Gaps in Data
- This compound : Direct pharmacological or industrial data are scarce, requiring extrapolation from analogs.
- Isomer Comparisons : The biological differences between 2-ethylphenyl and 4-ethylphenyl isomers remain unexplored in the evidence.
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